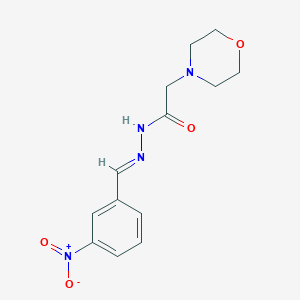

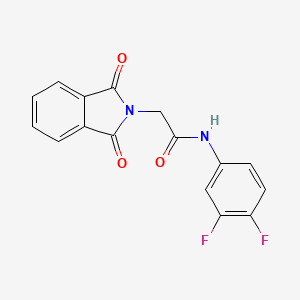

![molecular formula C13H6Cl2F3N3 B5559431 3-(2,4-二氯苯基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶](/img/structure/B5559431.png)

3-(2,4-二氯苯基)-6-(三氟甲基)[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A Facile One-Pot Synthesis of Novel 1,2,4-Triazolo[4,3-a]Pyridine Derivatives Containing the Trifluoromethyl Moiety Using Microwave Irradiation revealed a series of novel substituted compounds synthesized from dichloro-trifluoromethylpyridine and hydrazine hydrate by multi-step reactions. This study highlights the importance of microwave irradiation in facilitating the synthesis process (Yang et al., 2015).

Molecular Structure Analysis

The Crystal Structures of three isomeric compounds were determined, showing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insight into the molecular arrangement and interactions significant for the triazolopyridine class (de Souza et al., 2015).

Chemical Reactions and Properties

PhI(OCOCF₃)₂-mediated Intramolecular Oxidative N-N Bond Formation presents a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, emphasizing the potential for convenient construction of the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, which is crucial for developing compounds with varied chemical properties (Zheng et al., 2014).

Physical Properties Analysis

Synthesis and Electrochemical Properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines study showcases the compounds' high ionization potentials and good affinity, which are critical for understanding their stability and reactivity in various conditions (Tan et al., 2007).

Chemical Properties Analysis

Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: A Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives article demonstrates the versatility of 3-amino-5-trifluoromethyl-1,2,4-triazole in synthesizing poly-substituted derivatives, highlighting the compound's role in forming diverse chemical structures with unique properties (Zohdi, 1997).

科学研究应用

合成及化学表征

在微波辐照下,新型含三氟甲基部分的1,2,4-三唑并[4,3-a]吡啶衍生物的简便一步合成法为创建这些化合物提供了一种简化的途径。合成始于2,3-二氯-5-(三氟甲基)吡啶和水合肼,生成一系列经1H NMR、MS和元素分析表征的取代的8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶。虽然这些化合物表现出较弱的抗真菌活性,但合成过程的效率因其在化学研究和材料科学中的潜在应用而引人注目 (Ming-yan Yang et al., 2015)。

晶体结构分析

对异构4-[3-(二氯苯基)-六氢[1,3]恶唑并[3,4-a]吡啶-1-基]-2,8-双(三氟甲基)喹啉的晶体结构的研究突出了笼型和π(喹啉)⋯π(喹啉)二聚体基序的重要性。这些结构分析揭示了由C-H⋯X (X = F, Cl, O)、C-X⋯π (X = H, F, Cl)和π⋯π相互作用组合产生的超分子排列,提供了对控制此类化合物固态行为的分子相互作用的见解 (M. D. de Souza et al., 2015)。

生物活性和药学应用

尽管对特定化合物的直接研究有限,但对三唑并吡啶及其衍生物的相关研究表明人们对其潜在的生物学和药理学应用有广泛的兴趣。例如,作为抗癌剂的三唑并嘧啶的合成和SAR展示了这种化学框架的多样化功能。这些化合物已显示出独特的微管蛋白抑制机制,为癌症治疗研究提供了新途径 (N. Zhang et al., 2007)。

环境应用

一项以热红外测量作为植物生态系统健康指标的研究引入了具有显着除草活性的取代N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物。此类研究强调了三唑并吡啶衍生物在农业和生态系统管理中的潜在环境应用 (M. Moran, 2003)。

作用机制

未来方向

属性

IUPAC Name |

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3N3/c14-8-2-3-9(10(15)5-8)12-20-19-11-4-1-7(6-21(11)12)13(16,17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGHYYZVWQYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)